Folate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4.

In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water

0.0016 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

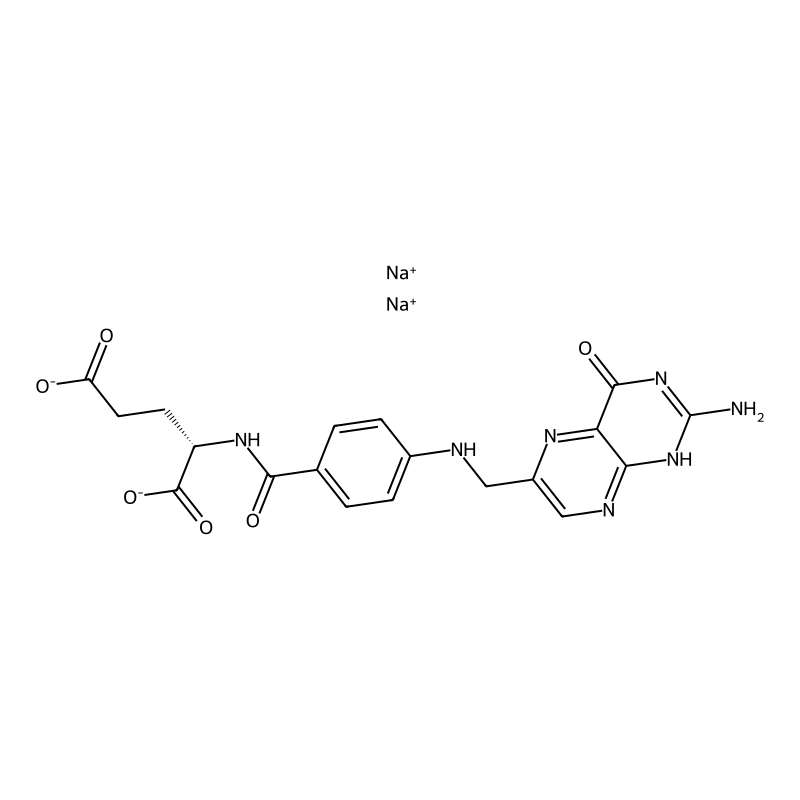

Folate sodium, also known as sodium pteroylglutamate, is the sodium salt form of folic acid, a water-soluble B vitamin (Vitamin B9). It plays a crucial role in various biochemical processes within the body, particularly in the synthesis of nucleic acids and amino acids. Folate sodium consists of a pteridine ring linked to para-aminobenzoic acid and glutamic acid, which together facilitate its biological functions. The compound is essential for DNA and RNA synthesis, cell division, and the maturation of blood cells, making it particularly important during periods of rapid growth such as pregnancy and infancy .

Folate sodium's unique aspect lies in its enhanced solubility and bioavailability compared to other forms like folic acid, making it more effective for therapeutic applications . Its role as a sodium salt also influences its solubility properties, allowing for easier incorporation into various formulations.

Folate sodium exhibits several biological activities that are critical for human health:

- Cell Division and Growth: It is essential for DNA synthesis, thus playing a significant role in cell division and growth. This is particularly crucial during pregnancy when fetal development occurs rapidly .

- Prevention of Anemia: Adequate folate levels help prevent megaloblastic anemia, a condition characterized by the production of large, abnormal red blood cells due to impaired DNA synthesis .

- Cognitive Function: Folate has been linked to cognitive health; deficiencies may contribute to neurological disorders .

Folate sodium can be synthesized through various methods:

- Chemical Synthesis: The chemical synthesis of folate sodium typically involves the reaction of folic acid with sodium hydroxide. This process can yield different forms such as disodium or trisodium salts depending on the stoichiometry used .

- Microbial Fermentation: Some methods involve utilizing microbial fermentation processes where specific strains of bacteria synthesize folates de novo from simpler substrates .

- Extraction from Natural Sources: Folates can also be extracted from natural sources such as leafy green vegetables and legumes, though this method is less common for producing pharmaceutical-grade compounds .

Folate sodium has numerous applications across various fields:

- Nutritional Supplements: It is widely used in dietary supplements to prevent folate deficiency, especially in pregnant women to reduce the risk of neural tube defects in infants .

- Food Fortification: Folate sodium is added to fortified foods to enhance their nutritional value and prevent deficiencies within populations at risk .

- Pharmaceuticals: It serves as an active ingredient in medications designed to treat or prevent conditions related to folate deficiency, such as megaloblastic anemia .

Folate sodium interacts with various drugs and substances:

- Methotrexate: This chemotherapy drug inhibits dihydrofolate reductase, thereby blocking the conversion of folic acid to its active forms. This interaction is significant in cancer treatment where rapid cell division needs to be controlled .

- Vitamin B12: Folate metabolism is closely linked with vitamin B12; deficiencies in either can lead to similar hematological abnormalities. High levels of unmetabolized folic acid may mask vitamin B12 deficiency symptoms .

- Other Nutrients: Interactions with other B vitamins (such as B6) are also crucial for optimal metabolic function and homocysteine regulation .

Folate sodium shares similarities with several other compounds that are part of the broader category of folates or related vitamins:

| Compound Name | Structure/Function | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Folic Acid | Precursor form; must be converted to active forms | Fully oxidized form; commonly used in supplements | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Tetrahydrofolate | Active coenzyme form; involved in one-carbon metabolism | Reduced form; essential for bio

Chemical Synthesis Routes for Sodium Salts of FolateThe chemical synthesis of folate sodium involves several established methodologies that have been developed and refined over decades of research. The most prominent approach utilizes the mixed anhydride coupling method, which represents a cornerstone technique in folate synthesis [1] [2]. This method involves the coupling of N-10-trifluoroacetylpteroic acid with dimethyl L-glutamate, followed by saponification in sodium deuteroxide to yield the sodium salt form. The overall yield of folate acid produced by this method ranges from 6 to 11 percent based on starting materials [2]. A significant advancement in folate synthesis was introduced through the development of a novel diimine intermediate pathway [3]. This patented method utilizes a novel diimine as an intermediate, providing high yields in the production of folic acid. The process represents a notable improvement over traditional synthetic routes by offering enhanced efficiency and reduced production complexity. The direct condensation approach represents another viable synthetic pathway, particularly relevant for understanding the biochemical foundations of folate synthesis [4]. This method involves the condensation of 2-amino-4-hydroxy-6-substituted pteridines with p-aminobenzoic acid in aqueous medium, requiring magnesium ions as cofactors. Research has demonstrated that pyrophosphorylmethyldihydropteridine serves as the most effective pteridine precursor, yielding considerable amounts of folate compounds under optimized conditions [4]. Table 1: Chemical Synthesis Routes for Sodium Salts of Folate

The pteridine-PABA coupling methodology represents the fundamental chemical transformation underlying all folate synthesis approaches [5] [6]. This coupling can be achieved through both enzymatic and chemical means, with the chemical approach offering greater control over reaction conditions and product specification. The coupling typically involves the formation of a methylene bridge between the pteridine ring system and the para-aminobenzoic acid moiety, followed by subsequent glutamate incorporation. Specialized synthesis routes have been developed for isotopically labeled folate compounds, which are essential for metabolic studies and research applications [1] [2]. These methods employ the same fundamental chemistry as standard synthesis but incorporate labeled precursors at specific positions within the molecular structure. The yields for isotopically labeled synthesis typically range from 6 to 11 percent, similar to unlabeled synthetic routes. Enzymatic Bioconversion ProcessesEnzymatic bioconversion represents a highly sophisticated approach to folate sodium production, leveraging the natural biosynthetic machinery of microorganisms to achieve efficient and selective synthesis. The most extensively studied system involves Lactococcus lactis, which possesses a complete folate biosynthetic pathway capable of producing substantial quantities of folate compounds [7] [8]. The Lactococcus lactis system centers on the folKE gene product, which encodes a bifunctional enzyme comprising 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase and guanosine triphosphate cyclohydrolase I activities [7] [8]. Overexpression of folKE in engineered strains results in dramatic increases in folate production, with extracellular folate concentrations increasing from approximately 10 to 80 nanograms per milliliter, representing a nearly ten-fold enhancement [7]. The total folate production increases approximately three-fold compared to wild-type strains under optimal conditions. The enzymatic process requires specific cultivation conditions to achieve maximum productivity. Optimal conditions include maintenance of pH 7.0, temperature control at 37 degrees Celsius, and aerobic cultivation conditions [7] [8]. The substrate requirements include guanosine triphosphate as the pteridine precursor and p-aminobenzoic acid for the aromatic component, with additional supplementation of magnesium ions serving as essential cofactors. Table 2: Enzymatic Bioconversion Process Parameters

Escherichia coli folylpolyglutamate synthetase represents another significant enzymatic system for folate bioconversion [9]. This enzyme system can synthesize micromole quantities of polyglutamyl conjugates of folic acid, adding up to five glutamyl residues to monoglutamated substrates. The enzyme operates primarily at the gamma carboxyl position, creating the characteristic polyglutamyl tail that enhances cellular retention of folate compounds [9]. Streptococcus thermophilus has emerged as a promising organism for folate production through fermentation processes [10]. Under optimized conditions utilizing lactose as the carbon source at 3 grams per liter and yeast extract as the nitrogen source at 20 grams per liter, this organism can achieve folate yields ranging from 41 to 54 micrograms per liter [10]. The process demonstrates pH sensitivity, with optimal production occurring at pH 7.0. The bioconversion process in Streptococcus thermophilus is particularly noteworthy for its dependence on specific nutritional parameters [10]. Para-aminobenzoic acid supplementation above 1 micromolar concentration enhances folate production, while the presence of tyrosine at concentrations of 1.2 millimolar can inhibit production. However, this inhibitory effect can be overcome through appropriate para-aminobenzoic acid supplementation [10]. Recombinant Escherichia coli systems have been engineered to express various components of the folate biosynthetic pathway [11]. These systems offer the advantage of controlled gene expression, allowing for precise manipulation of enzymatic activities to optimize folate production. The flexibility of recombinant systems enables the production of specific folate derivatives and the investigation of pathway engineering strategies. Plant cell-free extracts, particularly from pea seedlings, have demonstrated the capacity for enzymatic folate synthesis [4]. These systems contain the complete enzymatic machinery necessary for the formation of dihydropteroic acid and dihydrofolic acid from pteridine precursors and p-aminobenzoic acid. The optimal conditions for plant-based enzymatic synthesis include pH 7.5 and the presence of magnesium ions as cofactors [4]. Industrial-Scale Purification and Crystallization TechniquesIndustrial-scale purification of folate sodium requires a multi-stage approach that addresses the unique chemical properties and stability characteristics of folate compounds. The process begins with primary alkaline dissolution, which takes advantage of the enhanced solubility of folate compounds under alkaline conditions [12] [13]. The primary purification stage involves dissolving crude folate products in sodium hydroxide solution, followed by filtration to remove insoluble impurities [12] [13]. Various alkaline solutions can be employed, including ammonium hydroxide and alkali-metal hydroxides, though sodium hydroxide is preferred for industrial applications. This stage typically achieves recovery efficiencies of 90 to 95 percent while maintaining room temperature conditions to minimize thermal degradation [12]. Solid phase extraction represents a critical purification step that has been extensively optimized for folate compounds [14] [15] [16]. The most effective approach utilizes a combination of phenyl endcapped and strong anion-exchange cartridges, which provides superior selectivity and recovery compared to single-cartridge systems [14]. Ascorbic acid is incorporated throughout the solid phase extraction procedure to stabilize tetrahydrofolate and other labile folate derivatives [14] [17]. The solid phase extraction process requires careful attention to flow rate control, typically maintained at 1.5 milliliters per minute for optimal recovery [14]. Recovery efficiencies range from 78 to 95 percent depending on the specific folate derivative, with 5-methyltetrahydrofolate achieving the highest recovery rates [15]. The use of ascorbic acid at concentrations of 1 gram per liter is essential for maintaining folate stability during processing [17]. Table 3: Industrial Purification and Crystallization Parameters

Crystallization of folate sodium is achieved through controlled precipitation using hydrochloric acid to adjust the solution pH to 3.5 [12] [13]. This pH represents the optimal point for folate precipitation while minimizing degradation and maintaining high recovery efficiency. The crystallization process is typically conducted at temperatures ranging from 0 to 20 degrees Celsius to promote controlled crystal nucleation and growth [18]. The crystallization process requires careful control of nucleation conditions to achieve optimal crystal quality [18] [19]. Temperature control is critical, with the suspension temperature being stepwise lowered to 20 degrees Celsius to promote uniform crystal formation. In cases where spontaneous crystallization does not occur, nucleation can be induced through gentle scratching of the container walls with a glass rod or by the addition of seed crystals [19]. Recrystallization serves as the final purification step, involving controlled cooling from room temperature to near-freezing conditions [19]. The process requires minimal agitation to prevent rapid crystallization, which can result in lower purity products. Recovery efficiencies for recrystallization typically range from 80 to 85 percent, with the remaining material remaining in solution [19]. The final drying stage employs vacuum drying techniques conducted at temperatures between 40 and 60 degrees Celsius [13]. This temperature range provides efficient moisture removal while remaining below the thermal degradation threshold for folate compounds. The process is conducted under controlled atmospheric conditions to prevent oxidation and maintain product stability, achieving final recovery efficiencies of 95 to 98 percent [13]. Temperature stability considerations are crucial throughout the purification process, as folate compounds begin to undergo significant thermal degradation above 200 degrees Celsius [20] [21]. The degradation process involves initial loss of the glutamic acid moiety above 148 degrees Celsius, followed by loss of amide functionality by 195 degrees Celsius [20]. Complete breakdown of the pteridine moiety occurs above 262 degrees Celsius, emphasizing the importance of maintaining moderate temperatures throughout all purification stages [21]. Table 4: Folate Sodium Physical and Chemical Properties

The optimization of industrial purification processes requires integration of multiple analytical techniques to monitor product quality and purity [22] [23]. High-performance liquid chromatography coupled with mass spectrometry serves as the primary analytical method for folate quantification and purity assessment. Ultraviolet-visible spectrophotometry provides complementary analysis for concentration determination and stability monitoring throughout the purification process [22]. Quality control measures must address the light sensitivity of folate compounds, requiring the use of amber containers and aluminum foil wrapping during storage and processing [22] [17]. Storage conditions typically involve temperatures of -25 degrees Celsius or lower to maintain long-term stability, with the addition of ascorbic acid as an antioxidant to prevent degradation [17]. The comprehensive vibrational spectroscopic analysis of folate sodium reveals distinctive molecular fingerprints that provide critical insight into its structural composition and intermolecular interactions. The infrared and Raman spectra demonstrate characteristic absorption and scattering bands corresponding to the various functional groups present in the complex molecular architecture [1] [2]. Fourier Transform Infrared Spectroscopic CharacteristicsThe Fourier Transform Infrared spectroscopic investigation of folate sodium exhibits several prominent absorption bands that correspond to specific vibrational modes within the molecular structure. The most significant absorption features are observed in the fingerprint region between 800 and 1700 wavenumbers, which provides unique identification capabilities for this compound [1] [2]. The amino group bending vibrations manifest as strong absorption bands at 1642 and 1600 cm⁻¹, representing the characteristic nitrogen-hydrogen bending motions within the pteridine ring system and the para-aminobenzoyl moiety [3]. These bands are particularly sensitive to hydrogen bonding interactions and provide valuable information about the protonation state of the amino groups in the sodium salt form. The carbonyl stretching vibrations appear as intense absorption bands in the region between 1680 and 1700 cm⁻¹, attributable to the multiple carbonyl functional groups present in both the pteridine heterocycle and the glutamate carboxyl groups [4] [2]. The precise positioning of these bands reflects the electronic environment of the carbonyl groups and their participation in intermolecular hydrogen bonding networks. The carboxylate functional groups, characteristic of the sodium salt form, demonstrate distinctive vibrational signatures with symmetric stretching occurring at 1400-1450 cm⁻¹ and asymmetric stretching observed at 1550-1600 cm⁻¹ [1]. The separation between these two bands provides quantitative information about the coordination environment of the carboxylate groups with the sodium cations. Raman Spectroscopic AnalysisThe Raman spectroscopic examination of folate sodium complements the infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring systems. The pteridine heterocyclic ring vibrations are particularly well-resolved in the Raman spectrum, appearing at approximately 1350 cm⁻¹ [5] [6]. The aromatic carbon-carbon stretching vibrations within the benzene ring system are clearly observed at 1505 cm⁻¹, while the aromatic carbon-nitrogen stretching modes appear at 1545 cm⁻¹ [2]. These bands provide information about the electronic delocalization within the aromatic systems and the extent of conjugation between the pteridine and para-aminobenzoyl portions of the molecule. The aliphatic chain vibrations originating from the glutamate moiety are observed at 1150 cm⁻¹, providing characteristic signatures for the flexible alkyl chain connecting the aromatic system to the terminal carboxylate groups [1] [4]. The intensity and position of these bands are sensitive to the conformational state of the glutamate side chain.

Solid-State Nuclear Magnetic Resonance ProfilingThe solid-state Nuclear Magnetic Resonance spectroscopic analysis of folate sodium provides unparalleled atomic-level structural information through the examination of carbon-13 chemical shifts, chemical shift anisotropy parameters, and spin-lattice relaxation dynamics [7] [8]. Carbon-13 Chemical Shift AssignmentsThe carbon-13 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance spectrum of folate sodium reveals fifteen distinct carbon environments, each exhibiting characteristic chemical shifts that reflect their unique electronic environments [8] [7]. The pteridine ring carbons demonstrate the most deshielded resonances, with C4a appearing at 148.5 parts per million and C7 at 161.0 parts per million, indicative of their proximity to electronegative nitrogen atoms within the heterocyclic system. The carbonyl carbons exhibit characteristic downfield shifts, with the glutamate carboxyl carbon C20 resonating at 173.8 parts per million and C23 at 121.3 parts per million [9] [8]. The significant difference in these chemical shifts reflects the distinct electronic environments of the α- and γ-carboxyl groups within the glutamate moiety. The methylene bridge carbon C9, which connects the pteridine ring to the para-aminobenzoyl group, appears at 45.9 parts per million, consistent with an aliphatic carbon adjacent to aromatic systems [7]. The glutamate aliphatic carbons C21 and C22 resonate at 26.0 and 30.4 parts per million, respectively, reflecting their positions within the flexible alkyl chain. Chemical Shift Anisotropy ParametersThe two-dimensional Phase-Adjusted Spinning Sideband separation experiment provides detailed information about the chemical shift anisotropy tensors for each carbon environment [8]. The pteridine ring carbons exhibit the largest anisotropy values, with C14 demonstrating a span of 201.5 parts per million and C4a showing 145.2 parts per million. These large anisotropy values reflect the significant electronic asymmetry around these aromatic carbons. The carbonyl carbons display moderate anisotropy values, with C17 exhibiting a span of 125.8 parts per million and C20 showing 132.1 parts per million [8]. These values are consistent with the electronic environment expected for carbonyl carbons engaged in hydrogen bonding interactions within the crystalline lattice. The aliphatic carbons demonstrate the smallest anisotropy values, with the methylene carbons C21 and C22 showing spans of 38.2 and 45.6 parts per million, respectively [7] [8]. These values reflect the relatively isotropic electronic environment around saturated carbon atoms. Spin-Lattice Relaxation DynamicsThe measurement of carbon-13 spin-lattice relaxation times using the Torchia Cross-Polarization method reveals significant variations in molecular dynamics across different carbon sites [8]. The relaxation times range from 416 seconds for C7 to 816 seconds for both C14 and C23, indicating substantial differences in local molecular motion. The aromatic carbons generally exhibit longer relaxation times, with C14 and C23 both showing 816 ± 20 seconds, suggesting restricted molecular motion within the aromatic ring systems [8]. In contrast, the aliphatic carbons demonstrate intermediate relaxation times, with C9 showing 455 ± 10 seconds and C19 exhibiting 585 ± 20 seconds. The molecular correlation times, calculated from the relaxation data assuming chemical shift anisotropy and dipolar coupling mechanisms, range from 10⁻⁴ to 10⁻⁵ seconds for the aliphatic carbons and 10⁻³ seconds for the aromatic carbons [8]. These values provide insight into the local dynamics and flexibility of different molecular segments.

Mass Spectrometric Fragmentation PatternsThe mass spectrometric analysis of folate sodium employs electrospray ionization techniques in both positive and negative ion modes to elucidate the characteristic fragmentation pathways and provide structural confirmation [10] [11] [12]. Molecular Ion Formation and Adduct PatternsUnder positive ion electrospray ionization conditions, folate sodium forms several characteristic molecular ion species. The protonated molecular ion [M+H]⁺ appears as the base peak at mass-to-charge ratio 442.1, representing the most abundant ionization pathway [13] [14]. The sodium adduct [M+Na]⁺ is observed at mass-to-charge ratio 464.1 with relative intensity of 35-45%, reflecting the propensity of the carboxylate groups to coordinate with metal cations. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 440.1 with high relative intensity of 85-95% [12] [13]. This ionization mode is particularly effective due to the presence of multiple acidic protons on the carboxylate groups. At higher concentrations, doubly charged ions [M+2H]²⁺ are observed at mass-to-charge ratio 221.6 with relative intensity of 60-70% [10]. This phenomenon is particularly pronounced for folate polyglutamates and reflects the multiple ionizable sites within the molecule. Fragmentation Pathways and Product Ion AnalysisThe collision-induced dissociation of folate sodium molecular ions proceeds through well-characterized fragmentation pathways that provide structural information about the different molecular domains [10] [11] [13]. The most prominent fragmentation pathway involves the loss of the glutamate moiety, producing the base fragment ion at mass-to-charge ratio 295.0, which corresponds to the pteroyl fragment containing the pteridine ring and para-aminobenzoyl group. The loss of the para-aminobenzoyl group generates a major fragment ion at mass-to-charge ratio 313.1 with relative intensity of 80-90% [13] [14]. This fragmentation provides confirmation of the connectivity between the pteridine ring and the aromatic amino acid component. The para-aminobenzoyl-glutamate fragment appears at mass-to-charge ratio 176.4 with moderate intensity of 45-55%, representing the portion of the molecule containing the aromatic ring and the amino acid side chain [12] [13]. This fragment is particularly diagnostic for folate compounds and provides structural specificity. Neutral Loss PatternsThe mass spectrometric analysis reveals several characteristic neutral loss patterns that provide additional structural information. The loss of 147 mass units, corresponding to the loss of glutamic acid (C₅H₉NO₄), occurs with relative intensity of 20-30% [10] [13]. This neutral loss is characteristic of folate compounds and reflects the labile nature of the glutamate ester linkage under collision-induced dissociation conditions. The loss of 129 mass units, attributed to the loss of the glutamate side chain (C₅H₇NO₄), appears with relative intensity of 10-20% [12]. This fragmentation pathway provides information about the specific connectivity of the glutamate moiety to the para-aminobenzoyl group. Minor fragmentation pathways include dehydration reactions, producing fragment ions at mass-to-charge ratio 424.0 through the loss of water molecules from the molecular ion [15] [13]. These fragmentations typically occur with relative intensities of 25-35% and reflect the presence of hydroxyl groups or the elimination of water from carboxyl groups.

Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F.

Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS] Solid Color/Form Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

XLogP3 -1.1

Hydrogen Bond Acceptor Count 10

Hydrogen Bond Donor Count 5

Exact Mass 463.12162560 g/mol

Monoisotopic Mass 463.12162560 g/mol

Heavy Atom Count 33

Taste Tasteless

Odor Odorless or almost odorless

Appearance

Solid powder

Melting Point

482 °F (decomposes) (NTP, 1992)

250 °C Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0E65X9XZ7Y

Related CAS

36653-55-1 (mono-potassium salt)

6484-89-5 (mono-hydrochloride salt) Drug Indication

Folic acid is indicated for the treatment of folic acid deficiency, megaloblastic anemia, and in anemias of nutritional origins, pregnancy, infancy, or childhood.

FDA Label Diagnosis of folate-receptor status in malignant tissues Therapeutic Uses

Hematinics

Folic acid is indicated for prevention and treatment of folic acid deficiency states , including megaloblastic anemia and anemias of nutritional origin, pregnancy, infancy, or childhood. Recommended intakes may be increased and /or supplementation may be necessary in the following persons or conditions (based on documented folic acid deficiency): Alcoholism, hemolytic anemia, chronic fever, gastrectomy, chronic hemodialysis, infants (low birth weight, breast-fed, or those receiving unfortified formulas such as evaporated milk or goats milk), Intestinal disease (celiac disease, tropical sprue, persistent diarrhea), malabsorption syndromes associated with hepatic-biliary disease (hepatic function impairment, alcoholism with cirrhosis), /and/ prolonged stress. MEDICATION (VET): ... To prevent macrocytic anemia, embryonic death, cervical paralysis, and perosis In chicks. For more Therapeutic Uses (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page. Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase.

Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine. The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Folic acid is absorbed rapidly from the small intestine, primarily from the proximal portion. Naturally occurring conjugated folates are reduced enzymatically to folic acid in the gastrointestinal tract prior to absorption. Folic acid appears in the plasma approximately 15 to 30 minutes after an oral dose; peak levels are generally reached within 1 hour.

After a single oral dose of 100 mcg of folic acid in a limited number of normal adults, only a trace amount of the drug appeared in the urine. An oral dose of 5 mg in 1 study and a dose of 40 mcg/kg of body weight in another study resulted in approximately 50% of the dose appearing in the urine. After a single oral dose of 15 mg, up to 90% of the dose was recovered in the urine. A majority of the metabolic products appeared in the urine after 6 hours; excretion was generally complete within 24 hours. Small amounts of orally administered folic acid have also been recovered in the feces. Folic acid is also excreted in the milk of lactating mothers. Tetrahydrofolic acid derivatives are distributed to all body tissues but are stored primarily in the liver. Folic acid is absorbed rapidly from the GI tract following oral administration oral administration; the vitamin is absorbed mainly in the proximal portion of the small intestine. The monoglutamate forms of folate, including folic acid, are transported across the proximal small intestine via a saturable pH-dependent process. Higher doses of the pteroylmonoglutamates, including folic acid, are absorbed via a nonsaturable passive diffusion process. The efficiency of absorption of the pteroylmonoglutamates is greater than that of pteroylpolyglutamates. Following oral administration, peak folate activity in blood occurs within 30 to 60 minutes. Synthetic folate is almost 100% bioavailable when administered in fasting individuals. While the bioavailability of naturally occurring folate in food is about 50%, bioavailability of synthetic folic acid consumed with a meal ranges from 85 to 100%. Approximately two-thirds of folate in plasma is protein bound. ... When pharmacologic doses of folic acid are administered, a significant amount of unchanged folic acid is found in the plasma. The liver contains more than 50% of the body stores of folate, or about 6 to 14 milligrams. The total body store of folate is about 12 to 28 miligrams. For more Absorption, Distribution and Excretion (Complete) data for FOLIC ACID (11 total), please visit the HSDB record page. Metabolism Metabolites

Folic acid is metabolized in the liver into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).

Folic acid is converted (in the presence of ascorbic acid) in the liver and plasma to its metabolically active form (tetrahydrofolic acid) by dihydrofolate reductase. Following absorption of 1 mg or less, folic acid is largely reduced and methylated in the liver to N-methyltetrahydrofolic acid... . The folates are taken up by the liver and metabolized to polyglutamate derivatives (principally pteroylpentaglutamate), via the action of folypolyglutamate synthase. ... Folate polyglutamates are released from the liver to the systemic circulation and to the bile. When released from the liver into the circulation, the polyglutamate forms are hydrolyzed by gamma-glutamylhydrolase and reconverted to the monoglutamate forms. Wikipedia

Folate

Drug Warnings

Allergic reactions to folic acid preparations have been reported rarely and have included erythema, rash, itching, general malaise, and bronchospastic respiratory difficulty.

Adverse GI effects such as anorexia, nausea, abdominal distention, flatulence, and a bitter/bad taste and adverse CNS effects such as altered sleep patterns, difficulties concentrating, irritability, overactivity, excitement, mental depression, confusion, and impaired judgement have been reported rarely in patients receiving 15 mg of folic acid daily for one month. Decreased serum vitamin B12 concentration may occur in patients receiving prolonged folic acid therapy. Folic acid should be administered with extreme caution in patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing the neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. For more Drug Warnings (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page. Use Classification

Agrochemicals -> Pesticides

Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Cosmetics -> Skin conditioning Methods of Manufacturing

... Condensation of 2,5,6-triamino-4(3H)-pyrimidinone, p-aminobenzoyl-L-glutamic acid, and 2,3-dibromopropanal.

Synthetic pteroylglutamic acid is made by the reaction of 2,3-di-bromopropanol,2,4,5-triamino-6-hydroxypyrimidine and para-aminobenzoyl glutamic acid General Manufacturing Information

L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE

BOILING MILK FOR ... 5 SEC DECR FREE FOLIC ACID ACTIVITY 40-90% ... NO ... LOSSES DURING BLANCHING OF VEGETABLES. ... VEGETABLES EXHIBIT AN IRREGULAR PATTERN--SOME INCR & SOME DECR /CONTENT WHEN COOKED/. COOKING MEAT CAUSED SOME LOSSES. Information available in 2005 indicated that Folic acid was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Bangladesh, Belgium, Bulgaria, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Dominican Republic, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, New Zealand, Norway, Poland, Portugal, Romania, South Africa, Singapore, Spain, Sweden, Switzerland, Thailand, Turkey, United Arab Emirates, United Kingdom, United States, Yugoslavia (1,2) Information available in 2005 indicated that Sodium folate was used in the manufacture of pharmaceutical preparations in the following countries: Germany (1) Analytic Laboratory Methods

MICROBIOLOGICAL METHOD FOR DETERMINATION.

FOLIC ACID DETERMINATION BY HIGH SPEED LIQUID CHROMATOGRAPHY. 2-AMINO- 4-HYDROXYPTERIDINE-6-CARBOXYLIC ACID, PRODUCED BY OXIDN OF FOLIC ACID, REACTS WITH NICKEL (2+) TO FORM METAL COMPLEX, WHICH IS EXTRACTED WITH ISOBUTYL ME KETONE. FOLIC ACID IS DETERMINED INDIRECTLY FROM ITS NICKEL (2+) CONTENT BY ATOMIC ABSORPTION SPECTROPHOTOMETRY. AC POLAROGRAMS OF FOLIC ACID RECORDED FROM ACETATE BUFFER (PH 5.5) EXHIBITED WELL DEFINED WAVE @ DROPPING MERCURY ELECTRODE. For more Analytic Laboratory Methods (Complete) data for FOLIC ACID (10 total), please visit the HSDB record page. Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

The use of high dose folic acid concomitantly with pyrimethamine to prevent bone marrow depression may cause a pharmacodynamic antagonism of the antiparasitic effect of pyrimethamine.

Nonsteroidal antiinflammatory drugs (NSAIDS), including ibuprofen, indomethacin, naproxen, mefenamic acid, piroxicam, and sulindac taken at high therapeutic dosages may exert antifolate activity. Folic acid supplementation in mice was found to augment the therapeutic activity and ameliorate the adverse reactions of the ... antifolate cancer chemotherapeutic agent lometrexol. The /daily/ use of folic acid ... was found to enhance the antidepressant action of fluoxetine ... For more Interactions (Complete) data for FOLIC ACID (17 total), please visit the HSDB record page. Stability Shelf Life

Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.

Inactivated by light with formation of xanthopterinaldehyde; crystalline is stable at 4 °C. Crystalline folic acid is relatively stable in alkaline solutions; less stable in acid solutions Darkens and chars from about 250 °C Dates

Last modified: 02-18-2024

1: Dixon M, Kancherla V, Magana T, Mulugeta A, Oakley GP Jr. High potential for reducing folic acid-preventable spina bifida and anencephaly, and related stillbirth and child mortality, in Ethiopia. Birth Defects Res. 2019 Aug 19. doi: 10.1002/bdr2.1584. [Epub ahead of print] Review. PubMed PMID: 31424635.

2: Wan Ismail WR, Abdul Rahman R, Rahman NAA, Atil A, Nawi AM. The Protective Effect of Maternal Folic Acid Supplementation on Childhood Cancer: A Systematic Review and Meta-analysis of Case-control Studies. J Prev Med Public Health. 2019 Jul;52(4):205-213. doi: 10.3961/jpmph.19.020. Epub 2019 Jul 2. Review. PubMed PMID: 31390683; PubMed Central PMCID: PMC6686110. 3: Singh Y, Samuel VP, Dahiya S, Gupta G, Gillhotra R, Mishra A, Singh M, SreeHarsha N, Gubbiyappa SK, Tambuwala MM, Chellappan DK, Dua K. Combinational effect of angiotensin receptor blocker and folic acid therapy on uric acid and creatinine level in hyperhomocysteinemia-associated hypertension. Biotechnol Appl Biochem. 2019 Jul 17. doi: 10.1002/bab.1799. [Epub ahead of print] Review. PubMed PMID: 31314127. 4: Narmani A, Rezvani M, Farhood B, Darkhor P, Mohammadnejad J, Amini B, Refahi S, Abdi Goushbolagh N. Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems. Drug Dev Res. 2019 Jun;80(4):404-424. doi: 10.1002/ddr.21545. Epub 2019 May 29. Review. PubMed PMID: 31140629. 5: Guo BQ, Li HB, Zhai DS, Ding SB. Association of maternal prenatal folic acid intake with subsequent risk of autism spectrum disorder in children: A systematic review and meta-analysis. Prog Neuropsychopharmacol Biol Psychiatry. 2019 Aug 30;94:109650. doi: 10.1016/j.pnpbp.2019.109650. Epub 2019 May 11. Review. PubMed PMID: 31085214. 6: Sijilmassi O. Folic acid deficiency and vision: a review. Graefes Arch Clin Exp Ophthalmol. 2019 Aug;257(8):1573-1580. doi: 10.1007/s00417-019-04304-3. Epub 2019 Mar 27. Review. PubMed PMID: 30919078. 7: Capelli I, Cianciolo G, Gasperoni L, Zappulo F, Tondolo F, Cappuccilli M, La Manna G. Folic Acid and Vitamin B12 Administration in CKD, Why Not? Nutrients. 2019 Feb 13;11(2). pii: E383. doi: 10.3390/nu11020383. Review. PubMed PMID: 30781775; PubMed Central PMCID: PMC6413093. 8: Khan KM, Jialal I. Folic Acid (Folate) Deficiency. 2018 Dec 17. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535377/ PubMed PMID: 30570998. 9: Fernández-Villa D, Jiménez Gómez-Lavín M, Abradelo C, San Román J, Rojo L. Tissue Engineering Therapies Based on Folic Acid and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine. Int J Mol Sci. 2018 Dec 16;19(12). pii: E4068. doi: 10.3390/ijms19124068. Review. PubMed PMID: 30558349; PubMed Central PMCID: PMC6321107. 10: Iglesias Vázquez L, Canals J, Arija V. Review and meta-analysis found that prenatal folic acid was associated with a 58% reduction in autism but had no effect on mental and motor development. Acta Paediatr. 2019 Apr;108(4):600-610. doi: 10.1111/apa.14657. Epub 2018 Dec 12. Review. PubMed PMID: 30466185. 11: Dolin CD, Deierlein AL, Evans MI. Folic Acid Supplementation to Prevent Recurrent Neural Tube Defects: 4 Milligrams Is Too Much. Fetal Diagn Ther. 2018;44(3):161-165. doi: 10.1159/000491786. Epub 2018 Aug 22. Review. PubMed PMID: 30134243. 12: Murray LK, Smith MJ, Jadavji NM. Maternal oversupplementation with folic acid and its impact on neurodevelopment of offspring. Nutr Rev. 2018 Sep 1;76(9):708-721. doi: 10.1093/nutrit/nuy025. Review. PubMed PMID: 30010929. 13: Enderami A, Zarghami M, Darvishi-Khezri H. The effects and potential mechanisms of folic acid on cognitive function: a comprehensive review. Neurol Sci. 2018 Oct;39(10):1667-1675. doi: 10.1007/s10072-018-3473-4. Epub 2018 Jun 23. Review. PubMed PMID: 29936555. 14: van Gool JD, Hirche H, Lax H, De Schaepdrijver L. Folic acid and primary prevention of neural tube defects: A review. Reprod Toxicol. 2018 Sep;80:73-84. doi: 10.1016/j.reprotox.2018.05.004. Epub 2018 May 16. Review. PubMed PMID: 29777755. 15: Jahanbin A, Shadkam E, Miri HH, Shirazi AS, Abtahi M. Maternal Folic Acid Supplementation and the Risk of Oral Clefts in Offspring. J Craniofac Surg. 2018 Sep;29(6):e534-e541. doi: 10.1097/SCS.0000000000004488. Review. PubMed PMID: 29762322. 16: Kancherla V, Black RE. Historical perspective on folic acid and challenges in estimating global prevalence of neural tube defects. Ann N Y Acad Sci. 2018 Feb;1414(1):20-30. doi: 10.1111/nyas.13601. Review. PubMed PMID: 29532513. 17: Regidor PA, Schindler AE, Lesoine B, Druckman R. Management of women with PCOS using myo-inositol and folic acid. New clinical data and review of the literature. Horm Mol Biol Clin Investig. 2018 Mar 2;34(2). pii: /j/hmbci.2018.34.issue-2/hmbci-2017-0067/hmbci-2017-0067.xml. doi: 10.1515/hmbci-2017-0067. Review. PubMed PMID: 29498933. 18: Garrett GS, Bailey LB. A public health approach for preventing neural tube defects: folic acid fortification and beyond. Ann N Y Acad Sci. 2018 Feb;1414(1):47-58. doi: 10.1111/nyas.13579. Epub 2018 Feb 16. Review. PubMed PMID: 29450891. 19: Pike E, Wien TN, Wisløff T, Harboe I, Klemp M. Cancer Risk with Folic Acid Supplements [Internet]. Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2011 Dec. Available from http://www.ncbi.nlm.nih.gov/books/NBK464903/ PubMed PMID: 29320118. 20: Siekmans K, Roche M, Kung'u JK, Desrochers RE, De-Regil LM. Barriers and enablers for iron folic acid (IFA) supplementation in pregnant women. Matern Child Nutr. 2018 Dec;14 Suppl 5:e12532. doi: 10.1111/mcn.12532. Epub 2017 Dec 22. Review. PubMed PMID: 29271115. Explore Compound TypesGet ideal chemicals from 750K+ compounds

|